
7-Phenyl-7-(triisopropylsilyloxy)heptanoic acid
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Overview
Description
7-Phenyl-7-(triisopropylsilyloxy)heptanoic acid is an organic compound with the molecular formula C22H38O3Si and a molecular weight of 378.62 g/mol . This compound is characterized by the presence of a phenyl group, a triisopropylsilyloxy group, and a heptanoic acid chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-7-(triisopropylsilyloxy)heptanoic acid typically involves the reaction of 7-phenylheptanoic acid with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-7-(triisopropylsilyloxy)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Phenyl ketones, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted silyl ethers.
Scientific Research Applications
7-Phenyl-7-(triisopropylsilyloxy)heptanoic acid is used in several scientific research fields, including:
Chemistry: As a precursor in the synthesis of complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Phenyl-7-(triisopropylsilyloxy)heptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group can engage in π-π interactions, while the silyloxy group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Phenylheptanoic acid: Lacks the silyloxy group, making it less reactive in certain chemical reactions.
7-Phenyl-7-(trimethylsilyloxy)heptanoic acid: Similar structure but with a trimethylsilyloxy group instead of a triisopropylsilyloxy group, affecting its steric and electronic properties.
Uniqueness
7-Phenyl-7-(triisopropylsilyloxy)heptanoic acid is unique due to the presence of the bulky triisopropylsilyloxy group, which provides steric hindrance and influences the compound’s reactivity and interactions with other molecules .
Properties
Molecular Formula |
C22H38O3Si |
---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
7-phenyl-7-tri(propan-2-yl)silyloxyheptanoic acid |
InChI |
InChI=1S/C22H38O3Si/c1-17(2)26(18(3)4,19(5)6)25-21(20-13-9-7-10-14-20)15-11-8-12-16-22(23)24/h7,9-10,13-14,17-19,21H,8,11-12,15-16H2,1-6H3,(H,23,24) |
InChI Key |
ARWDLKBMRSXSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(CCCCCC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
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